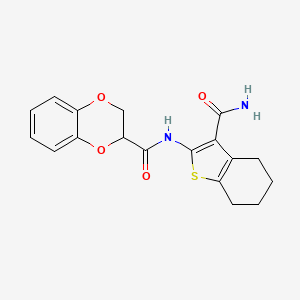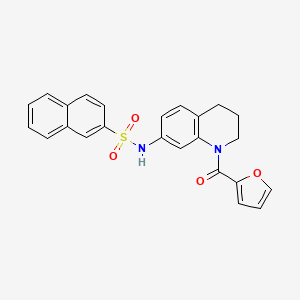
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C24H20N2O4S and its molecular weight is 432.49. The purity is usually 95%.
BenchChem offers high-quality N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthesis and Characterization of Zinc and Nickel Complexes
Studies have reported the synthesis and structural characterization of zinc and nickel complexes with sulfonamides containing 8-aminoquinoline. These complexes exhibit distorted tetrahedral environments around the metal ions, indicating potential applications in coordination chemistry and catalysis (Macías et al., 2003), (Macías et al., 2002).
Protein Kinase Inhibition
Isoquinolinesulfonamides as Protein Kinase Inhibitors
A landmark study introduced isoquinolinesulfonamides as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. These findings have implications for drug development, suggesting potential therapeutic applications in diseases where protein kinase dysregulation is a factor (Hidaka et al., 1984), (Hidaka et al., 2005).
Organic Synthesis and Chemistry
Novel Synthetic Approaches
Research on novel synthetic approaches to complex organic molecules, such as the total synthesis of Michellamines, Korupensamines, and related compounds, showcases the versatility of naphthalene and tetrahydroisoquinoline (THIQ) derivatives in organic synthesis. These methodologies have broad applications in the synthesis of natural products and novel pharmaceuticals (Hoye et al., 1999).
Eigenschaften
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c27-24(23-8-4-14-30-23)26-13-3-7-18-9-11-20(16-22(18)26)25-31(28,29)21-12-10-17-5-1-2-6-19(17)15-21/h1-2,4-6,8-12,14-16,25H,3,7,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTMJZBLHXUAAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)N(C1)C(=O)C5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

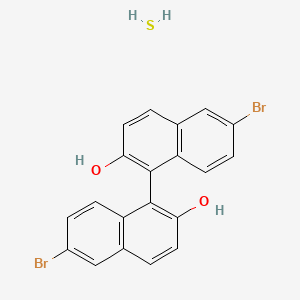
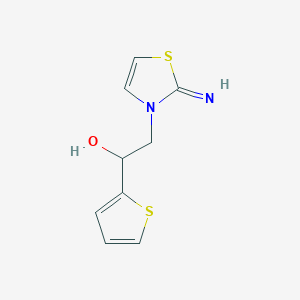
![3-[3-[5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-ylmethyl(methyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2375935.png)
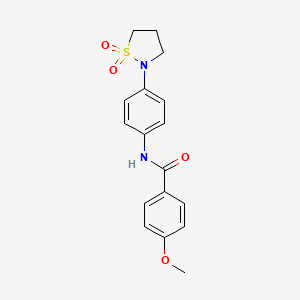
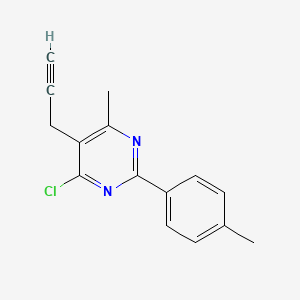
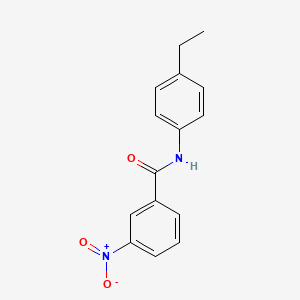
![5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2375940.png)
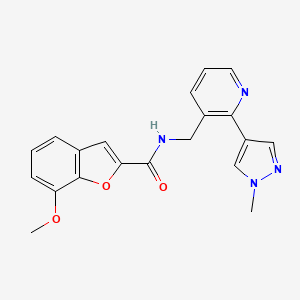
![1'-(3-(2,4-dimethoxyphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2375942.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazol-4-amine dihydrochloride](/img/no-structure.png)
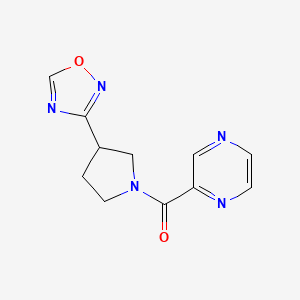
![(Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]-N-propylprop-2-enamide](/img/structure/B2375947.png)
